molecular formula C12H16BrClN2O B12285837 (R)-2-Amino-1-azetidin-1-yl-3-(2-bromo-phenyl)-propan-1-one hydrochloride

(R)-2-Amino-1-azetidin-1-yl-3-(2-bromo-phenyl)-propan-1-one hydrochloride

Cat. No.: B12285837
M. Wt: 319.62 g/mol
InChI Key: JZDFGXYFNZJDHF-UHFFFAOYSA-N
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Description

®-2-Amino-1-azetidin-1-yl-3-(2-bromo-phenyl)-propan-1-one hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring, a bromophenyl group, and an amino group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-1-azetidin-1-yl-3-(2-bromo-phenyl)-propan-1-one hydrochloride typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the bromophenyl group and the amino group. The final step involves the formation of the hydrochloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key considerations include the selection of raw materials, reaction conditions, and purification methods to achieve the desired quality and quantity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-1-azetidin-1-yl-3-(2-bromo-phenyl)-propan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

®-2-Amino-1-azetidin-1-yl-3-(2-bromo-phenyl)-propan-1-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as antimicrobial and anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-1-azetidin-1-yl-3-(2-bromo-phenyl)-propan-1-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-1-azetidin-1-yl-3-(2-bromo-phenyl)-propan-1-one hydrochloride is unique due to its specific structural features, such as the azetidine ring and bromophenyl group

Properties

Molecular Formula

C12H16BrClN2O

Molecular Weight

319.62 g/mol

IUPAC Name

2-amino-1-(azetidin-1-yl)-3-(2-bromophenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C12H15BrN2O.ClH/c13-10-5-2-1-4-9(10)8-11(14)12(16)15-6-3-7-15;/h1-2,4-5,11H,3,6-8,14H2;1H

InChI Key

JZDFGXYFNZJDHF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)C(CC2=CC=CC=C2Br)N.Cl

Origin of Product

United States

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